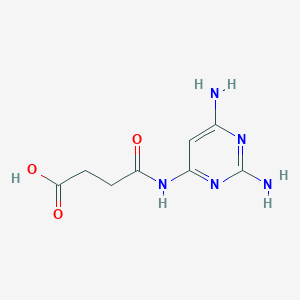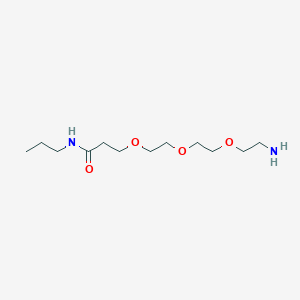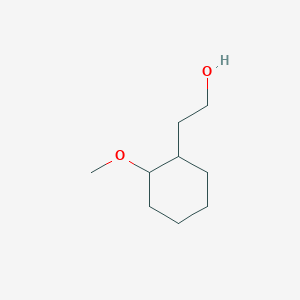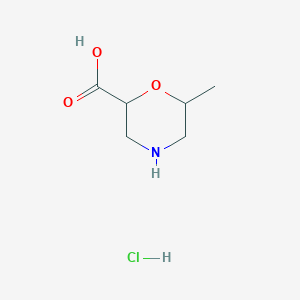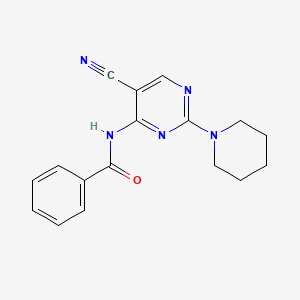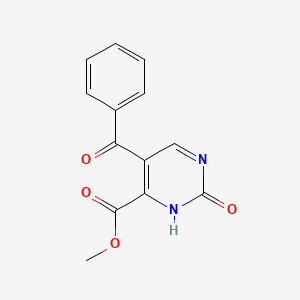
1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol is an organic compound that features a cyclohexyl ring substituted with an ethyl group and an amino group, along with a tertiary alcohol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol typically involves the reaction of 4-ethylcyclohexylamine with acetone under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone.
Reduction: The imine intermediate formed during synthesis can be reduced to yield the final product.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as alkyl halides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the desired this compound.
Substitution: Formation of substituted amines.
科学的研究の応用
1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism by which 1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclohexyl ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Cyclohexylamine: Similar structure but lacks the ethyl and tertiary alcohol groups.
2-Methyl-2-propanol: Contains the tertiary alcohol group but lacks the cyclohexyl and amino groups.
4-Ethylcyclohexanol: Contains the cyclohexyl ring and ethyl group but lacks the amino group.
Uniqueness
1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol is unique due to the combination of its cyclohexyl ring, ethyl group, amino group, and tertiary alcohol group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
特性
分子式 |
C12H25NO |
|---|---|
分子量 |
199.33 g/mol |
IUPAC名 |
1-[(4-ethylcyclohexyl)amino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C12H25NO/c1-4-10-5-7-11(8-6-10)13-9-12(2,3)14/h10-11,13-14H,4-9H2,1-3H3 |
InChIキー |
QNVMLRIKBMHWPS-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CC1)NCC(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


